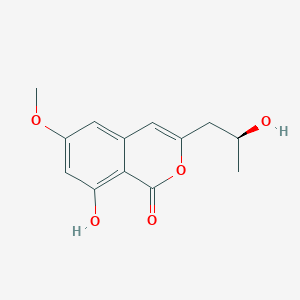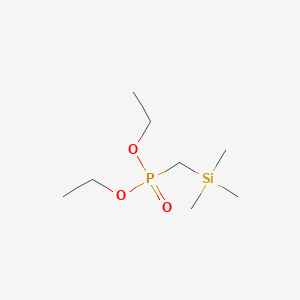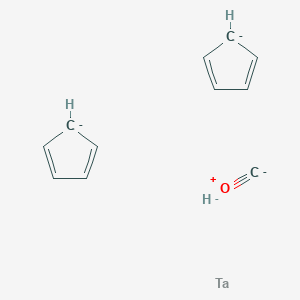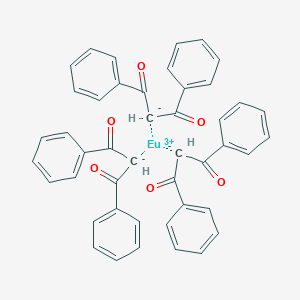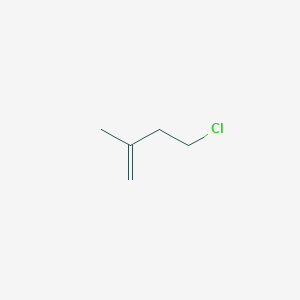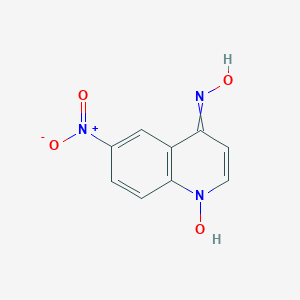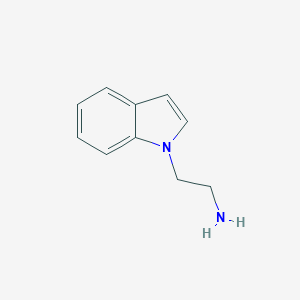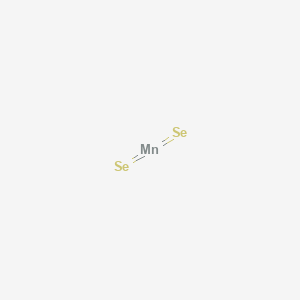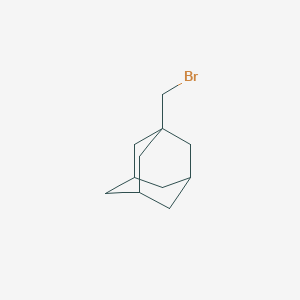
1-(Bromomethyl)adamantane
Übersicht
Beschreibung
“1-(Bromomethyl)adamantane” is a synthetic chemical compound with the CAS Number: 14651-42-4 . It has a molecular weight of 229.16 . The active site of this compound can be found on its bromine atom .
Synthesis Analysis
The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1-(Bromomethyl)adamantane involves the reduction of adamantyl acetic acid to alcohol, followed by its reaction with 45% HBr in the presence of an H2SO4 catalyst .
Molecular Structure Analysis
The molecular structure of 1-(Bromomethyl)adamantane is represented by the InChI Code: 1S/C11H17Br/c12-7-11-4-8-1-9 (5-11)3-10 (2-8)6-11/h8-10H,1-7H2 .
Chemical Reactions Analysis
1-(Bromomethyl)adamantane has been shown to react with copper . It also forms inclusion complexes with α-, β-, and γ-cyclodextrins .
Physical And Chemical Properties Analysis
1-(Bromomethyl)adamantane is a solid at room temperature . and 95% according to different sources. The storage temperature is ambient or sealed in dry at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis of Unsaturated Adamantane Derivatives
1-(Bromomethyl)adamantane plays a crucial role in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives .
Development of Novel Methods for Preparation
The compound is also used in the development of novel methods for the preparation of adamantane derivatives . This includes the synthesis of vinyl-disubstituted adamantanes, which can be used as nanowires to link semiconductor contact surfaces .
Polymerization Reactions
1-(Bromomethyl)adamantane is used in polymerization reactions . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in the synthesis of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Quantum-Chemical Calculations
This compound is used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives . This helps in elucidating the mechanisms for their chemical and catalytic transformations .
Drug Delivery Systems
1-(Bromomethyl)adamantane is used in the design and synthesis of new drug delivery systems . The adamantane moiety is widely applied in these systems to increase their lipophilicity and improve their pharmacological properties .
Surface Recognition Studies
The compound is also used in surface recognition studies . This includes the development of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
Safety And Hazards
1-(Bromomethyl)adamantane is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBYCAVZBQANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362862 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)adamantane | |
CAS RN |
14651-42-4 | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 1-(Bromomethyl)adamantane?
A1: 1-(Bromomethyl)adamantane crystallizes with mirror symmetry. [] The molecules are bisected by mirror planes, with five carbon atoms, three hydrogen atoms, and the bromine atom lying on this plane. [] The crystal packing is primarily stabilized by weak van der Waals interactions. []
Q2: How does the reactivity of 1-(bromomethyl)adamantane compare to other dihaloadamantanes in ring-closing reactions?
A2: While reacting with sodium metal can lead to ring closure forming 1,2-methanoadamantane, 1-(bromomethyl)adamantane often yields different major products compared to its isomers like 2-bromo-1-(chloromethyl)adamantane. [] For instance, reactions with sodium or alkyllithium reagents primarily produce methyladamantane or 4-methyleneprotoadamantane. [] This difference highlights the impact of halogen position on the reaction pathway and product selectivity in dihaloadamantanes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B88544.png)
